molecular formula C12H9F2NO2S B262938 2,6-difluoro-N-phenylbenzenesulfonamide

2,6-difluoro-N-phenylbenzenesulfonamide

Cat. No.: B262938
M. Wt: 269.27 g/mol
InChI Key: YOJWGPUKUHKGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoro-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 2- and 6-positions and a sulfonamide group (-SO₂NH-) linked to a phenyl group. Its molecular formula is C₁₂H₁₀F₂N₂O₂S, with a molecular weight of 296.28 g/mol. The fluorine substituents enhance its electronegativity and influence its intermolecular interactions, such as hydrogen bonding, which are critical for solubility and biological activity .

Properties

Molecular Formula

C12H9F2NO2S

Molecular Weight

269.27 g/mol

IUPAC Name

2,6-difluoro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C12H9F2NO2S/c13-10-7-4-8-11(14)12(10)18(16,17)15-9-5-2-1-3-6-9/h1-8,15H

InChI Key

YOJWGPUKUHKGDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide

  • Molecular Formula : C₁₂H₈F₂N₂O₄S
  • Molecular Weight : 314.26 g/mol
  • Key Differences: Incorporates a nitro (-NO₂) group at the 3-position of the benzene ring. The nitro group is strongly electron-withdrawing, increasing acidity (lower pKa) of the sulfonamide NH group compared to the non-nitrated parent compound. This enhances reactivity in nucleophilic substitution reactions.
  • Research Findings : Studies indicate that the nitro group reduces solubility in polar solvents due to increased molecular planarity and π-stacking interactions .

N-(2,6-Dichlorophenyl)benzenesulfonamide

  • Molecular Formula : C₁₂H₁₀Cl₂N₂O₂S
  • Molecular Weight : 329.20 g/mol
  • Key Differences : Fluorine atoms are replaced with chlorine. Chlorine’s larger atomic radius and lower electronegativity (compared to fluorine) reduce hydrogen-bonding capacity but increase lipophilicity.
  • Research Findings : Crystallographic studies reveal that the dichloro derivative forms weaker N–H···O hydrogen bonds in the solid state, leading to lower melting points (~145–147°C) compared to the difluoro analog .

Substituent Variations on the N-Phenyl Group

2,6-Difluorobenzenesulfonamide

  • Molecular Formula : C₆H₅F₂N₂O₂S
  • Molecular Weight : 205.18 g/mol
  • Key Differences : Lacks the N-phenyl group, resulting in reduced steric hindrance and higher solubility in aqueous media.
  • Research Findings : The absence of the phenyl group diminishes its ability to interact with hydrophobic pockets in biological targets, reducing its utility in enzyme inhibition studies .

Functionalized Sulfonamide Derivatives

4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide

  • Molecular Formula : C₂₀H₂₀N₄O₂S₂
  • Molecular Weight : 436.53 g/mol
  • Key Differences : Features a pyrazole-thiophene hybrid substituent and an ethyl group on the benzene ring. The extended π-system enhances UV absorption, making it suitable for photophysical applications.
  • Research Findings : Demonstrated moderate COX-2 inhibition (IC₅₀ = 1.2 μM) in vitro, highlighting the impact of bulky substituents on target selectivity .

Data Table: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2,6-Difluoro-N-phenylbenzenesulfonamide C₁₂H₁₀F₂N₂O₂S 296.28 2,6-F₂, N-phenyl High electronegativity, moderate solubility
N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide C₁₂H₈F₂N₂O₄S 314.26 3-NO₂, 2,6-F₂ Low pKa, reduced solubility
N-(2,6-Dichlorophenyl)benzenesulfonamide C₁₂H₁₀Cl₂N₂O₂S 329.20 2,6-Cl₂ High lipophilicity, weak H-bonding
2,6-Difluorobenzenesulfonamide C₆H₅F₂N₂O₂S 205.18 No N-phenyl group High aqueous solubility
4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide C₂₀H₂₀N₄O₂S₂ 436.53 Ethyl, pyrazole-thiophene Photostable, COX-2 inhibition

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